molecular formula C17H34O2SSn B14678695 4-Methyl-5-(tributylstannyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione CAS No. 31126-43-9

4-Methyl-5-(tributylstannyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione

Cat. No.: B14678695
CAS No.: 31126-43-9
M. Wt: 421.2 g/mol
InChI Key: WLRIUCKAERDMCT-UHFFFAOYSA-N
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Description

4-Methyl-5-(tributylstannyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organotin compound that features a thiophene ring substituted with a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(tributylstannyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the stannylation of a thiophene precursor. One common method is the reaction of 4-methyl-2,3-dihydrothiophene-1,1-dione with tributyltin hydride in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(tributylstannyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.

    Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as halides or organometallic reagents can be used under conditions that promote the substitution of the stannyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiophene derivatives.

    Substitution: Various substituted thiophene compounds depending on the nucleophile used.

Scientific Research Applications

4-Methyl-5-(tributylstannyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organotin compounds and as a precursor for cross-coupling reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(tributylstannyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with molecular targets through its stannyl and thiophene moieties. The stannyl group can participate in organometallic reactions, while the thiophene ring can engage in π-π interactions and electron transfer processes. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine
  • 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
  • 3-Fluoro-5-(tributylstannyl)pyridine

Uniqueness

4-Methyl-5-(tributylstannyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and materials science.

Properties

CAS No.

31126-43-9

Molecular Formula

C17H34O2SSn

Molecular Weight

421.2 g/mol

IUPAC Name

tributyl-(4-methyl-1,1-dioxo-2,3-dihydrothiophen-5-yl)stannane

InChI

InChI=1S/C5H7O2S.3C4H9.Sn/c1-5-2-3-8(6,7)4-5;3*1-3-4-2;/h2-3H2,1H3;3*1,3-4H2,2H3;

InChI Key

WLRIUCKAERDMCT-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(CCS1(=O)=O)C

Origin of Product

United States

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